{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone
Description
{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone is a structurally complex organic molecule comprising three key moieties:
Piperazine ring: A nitrogen-containing heterocycle widely utilized in medicinal chemistry for enhancing solubility and bioavailability .
4-Methyl-1,2,5-oxadiazole: A five-membered heterocycle with two nitrogen and one oxygen atom, known for its metabolic stability and role in hydrogen-bonding interactions .
Properties
IUPAC Name |
[4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl]-(5-phenyl-2,3-dihydro-1,4-oxathiin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-14-16(21-26-20-14)13-22-7-9-23(10-8-22)19(24)17-18(27-12-11-25-17)15-5-3-2-4-6-15/h2-6H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBRUHYELRYHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CN2CCN(CC2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and piperazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.
Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which {4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Heteroatom Influence: The target compound’s oxathiin moiety (with sulfur) may improve membrane permeability compared to dioxin analogs (e.g., ) . Sulfur’s polarizability could also enhance noncovalent interactions (e.g., van der Waals forces) .
- Oxadiazole vs.
- Piperazine Modifications : Substituents on the piperazine ring (e.g., fluorophenyl in vs. cyclopropylsulfonyl in ) influence solubility and target selectivity .
Physicochemical Properties
The table below compares physicochemical properties inferred from structural analogs:
| Property | Target Compound | Compound (Dioxin) | Compound (Tetrazole) |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | ~414 g/mol | ~480 g/mol |
| LogP | Moderate (oxadiazole and sulfur) | Lower (dioxin lacks sulfur) | Higher (tetrazole’s lipophilicity) |
| Hydrogen Bonding | High (oxadiazole N/O, piperazine N) | Moderate (dioxin O) | High (tetrazole N) |
Analysis :
- The target compound’s sulfur-containing oxathiin likely increases LogP compared to dioxin analogs, favoring blood-brain barrier penetration for CNS targets .
- The 4-methyl group on the oxadiazole may reduce metabolic degradation compared to unsubstituted heterocycles .
Biological Activity
The compound {4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.
Chemical Structure and Properties
The compound's structure consists of a piperazine ring linked to an oxadiazole moiety and a phenyl-substituted oxathiin. Its molecular formula is with a molecular weight of approximately 333.35 g/mol.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and oxathiin moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit cell proliferation in various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF7 (Breast) | 1.61 ± 1.92 | Induces apoptosis |
| Compound 2 | HT29 (Colon) | 1.98 ± 1.22 | Inhibits Bcl-2 protein |
The presence of the oxathiin ring enhances the cytotoxic effects by promoting apoptosis through mitochondrial pathways. The structure–activity relationship (SAR) studies suggest that the electron-donating groups on the phenyl ring significantly increase activity against cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary tests have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism, although further studies are required to elucidate the precise pathways involved .
Neuroprotective Effects
Neuroprotective properties have been observed in models of neurodegeneration. Compounds with similar structures have been noted to exhibit protective effects against oxidative stress and excitotoxicity.
Case Study : A recent study evaluated the neuroprotective effects of related oxadiazole compounds in rat models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and improved cognitive function as measured by behavioral tests.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing {4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone, and how can purity be maximized?
- Answer : Synthesis typically involves multi-step pathways:
- Step 1 : Formation of the 1,2,5-oxadiazole (oxadiazolylmethyl) intermediate via cyclization of nitrile oxides with hydroxylamine derivatives under microwave-assisted conditions .
- Step 2 : Piperazine ring functionalization using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the oxadiazole moiety .
- Step 3 : Final coupling of the piperazine-oxadiazole unit with the 3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl methanone fragment via a ketone linker, often employing phosphoryl chloride (POCl₃) or carbodiimide coupling agents .
- Purity Optimization : Use flash chromatography or preparative HPLC, validated by ≥95% purity via LC-MS and ¹H/¹³C NMR (δ 2.5–3.5 ppm for methyl groups; δ 6.5–8.5 ppm for aromatic protons) .
Q. Which spectroscopic and computational methods are critical for characterizing this compound’s structure?
- Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.5 ppm), aromatic protons (δ ~7.2–8.1 ppm), and oxathiin/dioxin ring systems (δ ~4.0–5.5 ppm for CH₂ groups) .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error .
- Computational : DFT calculations (B3LYP/6-31G*) to optimize geometry and predict vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹ in IR) .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., oxadiazole cyclization or piperazine coupling) be elucidated to resolve contradictory yield data?
- Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-hydroxylamine) to track oxadiazole formation intermediates via LC-MS/MS .
- Kinetic Studies : Monitor reaction progress under varying temperatures (25–100°C) and catalysts (e.g., DMAP vs. pyridine) to identify rate-limiting steps .
- Contradiction Resolution : Compare solvent effects (e.g., DMF vs. THF) on coupling efficiency; contradictory yields often arise from competing side reactions (e.g., oxadiazole ring opening) .
Q. What strategies are recommended for resolving discrepancies in biological activity data across assays (e.g., enzyme vs. cell-based studies)?
- Answer :
- Assay Validation :
- Enzyme Assays : Use recombinant target proteins (e.g., kinases) with fluorescence polarization to measure IC₅₀ values .
- Cell-Based Assays : Employ isogenic cell lines (wild-type vs. target-knockout) to confirm target specificity .
- Data Normalization : Account for solubility differences (logP ~3.5) using DMSO controls and critical micelle concentration (CMC) adjustments .
- Contradiction Analysis : Cross-validate with SPR (surface plasmon resonance) to assess binding kinetics (kₒₙ/kₒff) and rule off-target effects .
Q. How can X-ray crystallography or cryo-EM be applied to study this compound’s interaction with biological targets?
- Answer :
- Crystallization : Co-crystallize the compound with purified protein targets (e.g., kinases) in 20% PEG 3350, 0.1 M HEPES pH 7.5. Use SHELX for structure refinement .
- Electron Microscopy : For membrane-bound targets, employ lipid nanodiscs and cryo-EM at 2.5–3.5 Å resolution to map binding pockets .
- Docking Studies : Combine crystallographic data with AutoDock Vina to predict binding poses (RMSD <2.0 Å) .
Methodological Considerations
Q. What in silico approaches are recommended to predict pharmacokinetic properties (e.g., BBB penetration, CYP inhibition)?
- Answer :
- ADMET Prediction : Use SwissADME to estimate logP (2.8–3.2), BBB permeability (CNS MPO score >4), and CYP3A4 inhibition risk .
- Metabolic Stability : Simulate phase I/II metabolism (e.g., oxadiazole methyl oxidation) using StarDrop’s DEREK Nexus .
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- Answer :
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-QTOF .
- Light/Heat Stability : Store at 40°C/75% RH or under UV light (254 nm) for 48h; monitor by TLC/NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
